N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide)
Overview
Description
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) is an organic compound with the molecular formula C24H32N2O3. This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxy group, and two butanamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) typically involves multiple steps. One common method starts with the preparation of 4-benzyloxy-3-methoxybenzaldehyde, which is then reacted with appropriate amines and other reagents to form the final compound. The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate biological activities through binding interactions .
Comparison with Similar Compounds
Similar Compounds
4-benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxy groups but lacks the butanamide groups.
4-benzyloxy-3-methoxyphenylacetic acid: Similar in structure but contains an acetic acid group instead of butanamide groups
Uniqueness
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-17(2)13-23(28)26-25(27-24(29)14-18(3)4)20-11-12-21(22(15-20)30-5)31-16-19-9-7-6-8-10-19/h6-12,15,17-18,25H,13-14,16H2,1-5H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZQGFJOSQGOJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)NC(=O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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